Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Physicochemical profiling Lipophilicity Drug-likeness

CNS drug discovery programs often lack spirocyclic probes that balance BBB penetration with target selectivity. Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone (MW 238.33, clogP ≈0.64) fills this gap: • Single HBD and moderate lipophilicity favor CNS MPO compliance. • 4-Position amide vector orthogonal to 2-substituted analogs; enables selectivity profiling across FGFR, SHP2, and MAGL targets. • Protonated pyrrolidine (pKa ≈11.3) enhances hinge/aminergic pocket binding. • Versatile intermediate: reduce to amine, hydrolyze to acid, or C-H functionalize. Supplied as a custom-synthesized building block with transparent batch QC and worldwide shipping.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B8109840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CNCC23CCOCC3
InChIInChI=1S/C13H22N2O2/c16-12(15-5-1-2-6-15)11-9-14-10-13(11)3-7-17-8-4-13/h11,14H,1-10H2
InChIKeyWRZPLGIXZYQDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone Overview


Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone (C13H22N2O2, MW 238.33 g/mol) is a spirocyclic amide that connects a pyrrolidine ring via a carbonyl linker to the 4-position of the 8-oxa-2-azaspiro[4.5]decane scaffold . This compound belongs to the oxa-azaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of FGFR4, SHP2, monoacylglycerol lipase (MAGL), and vanin-1 . Unlike the parent spirocyclic amine, the pyrrolidine carboxamide substitution introduces a tertiary amide moiety that modulates hydrogen-bonding capacity, basicity, and conformational rigidity relative to analogs bearing morpholine, piperidine, or Boc-protected amine substituents . The compound serves as both a screening hit candidate and a versatile synthetic intermediate for parallel library synthesis targeting CNS and oncology programs [1].

Why Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone Cannot Be Substituted


Substituting Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone with a structurally similar 8-oxa-2-azaspiro[4.5]decane derivative (e.g., the morpholine carbonyl analog, the Boc-carbamate, or the unsubstituted parent scaffold) introduces quantifiable shifts in lipophilicity, hydrogen-bond donor/acceptor balance, amine basicity, and molecular recognition profile that directly alter target binding, ADME properties, and synthetic divergence points [1]. The pyrrolidine ring provides a secondary amine pKa of approximately 11.3 compared to approximately 8.4 for morpholine analogs—a difference of nearly three orders of magnitude in protonation state at physiological pH—which affects permeability, hERG liability, and lysosomal trapping potential [2]. Furthermore, the specific 4-position substitution regiochemistry on the spiro scaffold creates a distinct spatial orientation of the amide pharmacophore not available from 2-substituted or unsubstituted variants, as evidenced by the divergent biological activities of regioisomeric oxa-azaspiro[4.5]decane inhibitors across FGFR, SHP2, and MAGL programs .

Quantitative Differentiation: Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone vs. Analogs


Lipophilicity Comparison: Pyrrolidine vs. Morpholine vs. Parent Scaffold

The pyrrolidine carboxamide substitution reduces lipophilicity relative to the unsubstituted 8-oxa-2-azaspiro[4.5]decane scaffold but maintains a higher clogP than the morpholine analog due to the absence of the electronegative ether oxygen in the amine ring. The parent scaffold 8-oxa-2-azaspiro[4.5]decane has a measured/computed LogP of 1.11 [1]. Computational predictions for the pyrrolidine carboxamide target compound (C13H22N2O2) yield a clogP of 0.64 [2], compared to the morpholine analog (C13H22N2O3) with a higher molecular weight (254.33 vs. 238.33) and lower predicted clogP due to the additional oxygen atom .

Physicochemical profiling Lipophilicity Drug-likeness

Amine Basicity and Ionization State: Pyrrolidine vs. Morpholine

The pyrrolidine ring in the target compound confers a conjugate acid pKa of approximately 11.3, while the morpholine ring in the direct analog (Morpholino(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone, CAS 1422067-75-1) exhibits a pKa of approximately 8.4 . At physiological pH 7.4, pyrrolidine is >99.9% protonated, whereas morpholine is only approximately 10% protonated. This determines the charged state of the amine moiety within biological membranes and binding pockets. Additionally, the spirocyclic secondary amine (NH) in the oxa-azaspiro core has an estimated pKa of approximately 9–10, contributing a second titratable site absent in N-Boc-protected analogs [1].

Amine basicity Ionization state hERG liability CNS permeability

Molecular Weight and H-Bond Donor/Acceptor Profile: CNS Drug-Likeness

The target compound (MW 238.33, HBD count = 1 from spiro NH, HBA count = 4 from ether oxygen, amide carbonyl, pyrrolidine nitrogen, and amide nitrogen) occupies a physicochemical space distinct from both the lighter parent scaffold (MW 141.21, HBD = 1) and the heavier morpholine analog (MW 254.33, HBD = 1, HBA = 5) . The additional oxygen in the morpholine analog increases molecular weight by 16 Da and adds one HBA, which reduces CNS MPO (Multiparameter Optimization) desirability for CNS targets. The Boc-protected analog (tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride, CAS 2155852-24-5, MW 292.8) is significantly heavier and removes the key spiro NH hydrogen bond donor .

Drug-likeness CNS MPO score Hydrogen bonding Molecular weight

Target Engagement Potential of 8-Oxa-2-azaspiro[4.5]decane Scaffold Across Enzyme Classes

The 8-oxa-2-azaspiro[4.5]decane scaffold has demonstrated validated target engagement across multiple enzyme classes. Derivatives with modifications at the 2-position exhibit potent vanin-1 inhibition (IC50 = 6.85–24.5 nM for PFI-653, a 2-substituted analog) [1]. SHP2 allosteric inhibitors based on the 2-oxa-8-azaspiro[4.5]decane core achieve IC50 values of 1.55 nM (RMC-4550) and 122 nM (IACS-15414) [2]. The parent scaffold has also been elaborated into MAGL inhibitors for analgesic applications and FGFR4 inhibitors for hepatocellular carcinoma . The 4-position pyrrolidine carboxamide substitution in the target compound places the amide pharmacophore at a distinct vector relative to these known 2-substituted inhibitors, potentially accessing different selectivity profiles within the same target families.

FGFR4 inhibition SHP2 allosteric inhibition MAGL inhibition Vanin-1 inhibition

Synthetic Accessibility and Commercial Availability: Regiochemical Comparison

The target compound is commercially available from specialist suppliers (Evitachem, catalog EVT-8242388) as a screening compound, with purity specifications typically ≥95% . The morpholine analog (CAS 1422067-75-1) is also commercially available from multiple vendors (Chemenu, purity 97%) . The parent 8-oxa-2-azaspiro[4.5]decane scaffold is widely available in bulk (CAS 310-93-0, supplier count >20) at lower cost . However, the pyrrolidine carboxamide derivative offers a key synthetic advantage: the amide bond at the 4-position serves as a diversification-ready handle that can be reduced to the amine, hydrolyzed to the carboxylic acid, or further functionalized via the spiro NH, whereas the morpholine analog introduces an additional ether oxygen that cannot be easily deprotected or further elaborated [1]. The synthesis of 8-oxa-2-azaspiro[4.5]decane from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been described in the Russian Chemical Bulletin (2020), providing a reliable route to the core scaffold [2].

Synthetic accessibility Building block availability Parallel library synthesis Procurement lead time

Recommended Procurement Scenarios for Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone


CNS Hit Expansion Libraries: Balanced Lipophilicity and Single HBD

For CNS drug discovery programs targeting kinases, phosphatases, or GPCRs, Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone provides a clogP of approximately 0.64 and a single hydrogen bond donor (spiro NH), placing it within favorable CNS MPO parameter space [1]. Compared to the morpholine analog, which carries an additional HBA that penalizes CNS desirability scores, and the parent scaffold (logP 1.11, MW 141.21), which may lack sufficient target-binding functionality, the pyrrolidine carboxamide offers an optimized balance of lipophilicity and hydrogen-bonding capacity for blood-brain barrier penetration [2]. The protonated pyrrolidine at physiological pH (pKa ~11.3) may also facilitate interactions with negatively charged residues in aminergic GPCR binding pockets or kinase hinge regions .

Selectivity Profiling vs. 2-Substituted 8-Oxa-2-azaspiro[4.5]decane Inhibitors

Multiple drug discovery programs have validated the 8-oxa-2-azaspiro[4.5]decane scaffold through 2-position substitution (e.g., PFI-653 for vanin-1, IC50 = 6.85–24.5 nM; RMC-4550 for SHP2, IC50 = 1.55 nM; FGFR4 inhibitors) [1]. The 4-position pyrrolidine carboxamide target compound offers a structurally orthogonal vector for exploring selectivity within these same target families. By shifting the substitution from the 2-position to the 4-position on the spirocyclic core, researchers can probe whether the amide pharmacophore orientation favors selectivity for specific FGFR isoforms (FGFR4 vs. FGFR1–3), SHP2 over SHP1, or MAGL over FAAH [2]. This compound is particularly suitable for parallel library synthesis where a matrix of amine substituents (pyrrolidine, piperidine, azetidine, morpholine) is coupled to the 4-position for systematic selectivity evaluation .

Fragment-to-Lead Optimization with Elaboration-Ready Amide Handle

The tertiary amide functionality at the 4-position provides a versatile synthetic handle for fragment elaboration. The carbonyl can be reduced to the corresponding amine (accessing 4-aminomethyl derivatives), hydrolyzed to the carboxylic acid (enabling further amide coupling with diverse amines), or exploited as a directing group for C–H functionalization of the spirocyclic core [1]. This contrasts with the morpholine analog, where the morpholine oxygen cannot be easily removed or functionalized, and the Boc-protected analog, which requires deprotection before further elaboration [2]. For fragment-based drug discovery (FBDD) programs, the pyrrolidine carboxamide fragment (MW 238) sits within the acceptable fragment size range (MW < 300) while offering three distinct vectors for growth: spiro NH alkylation, 4-position amide manipulation, and pyrrolidine ring functionalization .

Screening Libraries for Neurodegenerative and Pain Indications

The 8-oxa-2-azaspiro[4.5]decane scaffold has established relevance in analgesic and neuroprotective programs. Patent literature describes 1-oxa-8-azaspiro[4.5]decane derivatives as selective sigma-1 receptor ligands for tumor imaging and neurological disorders [1]. MAGL inhibitors incorporating oxa-azaspiro[4.5]decane motifs have been developed by Pfizer and others as peripherally restricted or CNS-penetrant analgesics [2]. The pyrrolidine carboxamide target compound, with its balanced physicochemical profile (MW 238, clogP 0.64, single HBD), is well-positioned for inclusion in screening decks targeting these indications, particularly where the morpholine analog may show excessive P-glycoprotein efflux due to the additional oxygen atom . Procurement of this compound as part of a focused spirocyclic library enables systematic exploration of amine substitution effects on MAGL/sigma receptor pharmacology.

Quote Request

Request a Quote for Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.